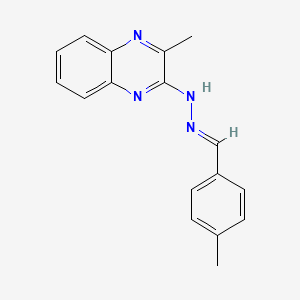
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a synthetically engineered chemical belonging to the class of diazepines and pyrazoles. Structurally complex, its unique arrangement confers specific biochemical properties, making it significant in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions Creating (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride involves multiple synthetic steps. Key precursors, 1H-pyrazole and 2,5-dichlorophenyl ketone, react under controlled conditions. Intermediate compounds are synthesized through a series of nucleophilic substitutions and cyclization reactions, concluding with hydrochloride addition to yield the target compound. Industrial Production Methods Industrial synthesis scales up these reactions using continuous flow reactors, ensuring high yield and purity. Catalysts and automated control systems optimize reaction rates and temperatures, maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Its diazepane ring and pyrazole moiety are particularly reactive sites. Common Reagents and Conditions Common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents like alkyl halides. Major Products Formed Oxidation often results in carboxylic acid derivatives, while reduction can lead to alcohol derivatives. Nucleophilic substitution usually modifies the diazepane ring.
Aplicaciones Científicas De Investigación
Chemistry This compound is used as a building block in synthetic organic chemistry to create more complex molecules. Biology Studies show it interacts with specific proteins, influencing biological pathways. Medicine Industry It serves as a reagent in industrial chemical processes, including material synthesis.
Mecanismo De Acción
Molecular Targets and Pathways The compound's interaction with molecular targets like enzymes or receptors affects biological pathways. Its unique structure enables selective binding, modulating enzyme activities or receptor functions, which can be harnessed for therapeutic effects.
Comparación Con Compuestos Similares
Comparison and Uniqueness Compared to other diazepines and pyrazoles, its dual functional groups confer greater reactivity and versatility. Similar compounds include 1,4-diazepane derivatives and pyrazole-based molecules, which, while similar, lack the specific combination of properties unique to (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O.ClH/c18-14-3-4-16(19)15(13-14)17(24)22-7-2-6-21(9-11-22)10-12-23-8-1-5-20-23;/h1,3-5,8,13H,2,6-7,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLCVQHODTBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)
![N-{4-[1-(3-methylbenzoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)


![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)



